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Compound of Interest

Compound Name: 2,3-Diaminopropionic acid

Cat. No.: B1346485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3-
diaminopropionic acid (DAP), a non-proteinogenic amino acid of interest in various

biomedical and pharmaceutical research areas. The following sections detail the characteristic

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for DAP,

along with standardized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,3-
diaminopropionic acid. The following tables summarize the proton (¹H) and carbon-13 (¹³C)

NMR spectral data typically observed for the monohydrochloride salt of DL-2,3-
diaminopropionic acid in a deuterium oxide (D₂O) solvent.

¹H NMR Data
Chemical Shift (δ) ppm Multiplicity Assignment

~4.01 Triplet (t) α-H

~3.48 Doublet (d) β-H₂

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can vary slightly

depending on experimental conditions such as concentration and pH.
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Interpretation: The proton spectrum of DL-2,3-diaminopropionic acid monohydrochloride in

D₂O typically displays two main signals. The downfield triplet at approximately 4.01 ppm is

assigned to the alpha-proton (α-H), which is deshielded by the adjacent carboxylic acid and

amino groups. The upfield doublet at around 3.48 ppm corresponds to the two beta-protons (β-

H₂). The splitting patterns (triplet and doublet) arise from the coupling between the alpha- and

beta-protons.

¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~170-175 C=O (Carboxylic Acid)

~50-55 α-C

~40-45 β-C

Note: The chemical shifts for ¹³C NMR are approximate and can be influenced by the solvent

and pH.

Interpretation: The ¹³C NMR spectrum of 2,3-diaminopropionic acid is expected to show three

distinct signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon

of the carboxylic acid group is the most deshielded, appearing in the 170-175 ppm region. The

alpha-carbon (α-C), bonded to both amino groups and the carboxyl group, typically resonates

between 50 and 55 ppm. The beta-carbon (β-C) is the most shielded of the carbon backbone,

with a chemical shift in the range of 40-45 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in 2,3-
diaminopropionic acid. The IR spectrum of solid DL-2,3-diaminopropionic acid
monohydrochloride, typically measured as a KBr pellet, exhibits characteristic absorption

bands.
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Wavenumber (cm⁻¹) Vibrational Mode

~3400-2800 (broad)
O-H (carboxylic acid) and N-H (amine

hydrochloride) stretching

~1730-1700 C=O (carboxylic acid) stretching

~1600-1500 N-H bending (amine hydrochloride)

~1450-1350 C-H bending

~1200-1100 C-O stretching (carboxylic acid)

~900-700 N-H wagging

Interpretation: The broad absorption in the high-frequency region (3400-2800 cm⁻¹) is

characteristic of the overlapping stretching vibrations of the O-H group from the carboxylic acid

and the N-H bonds of the protonated amino groups. The strong peak around 1730-1700 cm⁻¹

is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The absorption in the 1600-

1500 cm⁻¹ range is attributed to the bending vibration of the ammonium (N-H) groups. Other

significant peaks correspond to C-H bending, C-O stretching, and N-H wagging vibrations,

collectively providing a unique fingerprint for the molecule.

Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a sensitive technique for

determining the molecular weight and fragmentation pattern of 2,3-diaminopropionic acid.

ESI-MS/MS Data (Positive Ion Mode)
Precursor Ion ([M+H]⁺): m/z ~105.07

Fragment Ion (m/z) Proposed Neutral Loss

~88.04 NH₃

~74.06 H₂O + HCN

~56.05 H₂O + CO + NH₃
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Interpretation: In positive ion mode ESI-MS, 2,3-diaminopropionic acid is readily protonated

to form the precursor ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 105.07.

Collision-induced dissociation (CID) of this precursor ion leads to several characteristic

fragment ions. A common fragmentation pathway involves the loss of ammonia (NH₃), resulting

in a fragment at m/z ~88.04. Other significant fragments can be formed through more complex

rearrangements, including the neutral loss of water and hydrogen cyanide, or water, carbon

monoxide, and ammonia.[1]

Experimental Protocols
The following sections provide generalized experimental protocols for the spectroscopic

analysis of 2,3-diaminopropionic acid. These should be adapted based on the specific

instrumentation and research objectives.

NMR Sample Preparation and Acquisition
Sample Preparation:

Weigh approximately 5-10 mg of DL-2,3-diaminopropionic acid monohydrochloride.

Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry

vial.

Transfer the solution into a standard 5 mm NMR tube.

If necessary, add a small amount of a reference standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for accurate chemical shift

calibration.

¹H NMR Acquisition:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
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Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the free induction decay (FID) with an appropriate window function (e.g.,

exponential multiplication) and Fourier transform to obtain the spectrum.

Reference the spectrum to the internal standard or the residual solvent peak.

¹³C NMR Acquisition:

Use a higher concentration of the sample if possible (e.g., 20-50 mg).

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each carbon.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy (ATR-FTIR)
Sample Preparation:

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

Record a background spectrum of the clean, empty crystal.

Place a small amount of solid DL-2,3-diaminopropionic acid monohydrochloride onto the

crystal.

Apply pressure using the ATR pressure arm to ensure good contact between the sample

and the crystal.

Spectrum Acquisition:

Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
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Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

The acquired spectrum will be an absorbance spectrum.

Clean the ATR crystal thoroughly after the measurement.

ESI-MS Analysis
Sample Preparation:

Prepare a dilute solution of 2,3-diaminopropionic acid in a suitable solvent system, such

as 50:50 water:acetonitrile with 0.1% formic acid. The final concentration should be in the

low micromolar to nanomolar range (e.g., 1-10 µM).

Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate

matter.

MS Acquisition:

Infuse the sample solution into the electrospray ionization source of the mass

spectrometer at a constant flow rate (e.g., 5-10 µL/min).

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas flow, and temperature) to achieve a stable and abundant signal for the

protonated molecule [M+H]⁺.

Acquire a full scan mass spectrum to confirm the presence of the precursor ion at m/z

~105.

MS/MS Acquisition:

Select the [M+H]⁺ ion (m/z ~105) as the precursor ion in the first mass analyzer.

Introduce a collision gas (e.g., argon or nitrogen) into the collision cell.

Vary the collision energy to induce fragmentation of the precursor ion.
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Acquire the product ion spectrum in the second mass analyzer to observe the fragment

ions.

Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,3-
diaminopropionic acid.

Sample Preparation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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